7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
“7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex heterocyclic compound that features a fused pyrido-triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the furan-2-ylmethyl group via alkylation reactions.
- Incorporation of the methylsulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the furan moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
- Oxidized derivatives (sulfoxides, sulfones).
- Reduced derivatives (hydrogenated rings).
- Substituted derivatives (halogenated, alkylated, or arylated products).
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties.
Biology
- Potential applications in drug discovery and development.
- Investigated for its biological activity against various targets.
Medicine
- Explored as a candidate for therapeutic agents.
- Potential use in the treatment of diseases due to its bioactivity.
Industry
- Utilized in the development of advanced materials.
- Potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of “7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives.
- Furan-containing heterocycles.
- Methylsulfanyl-substituted compounds.
Uniqueness
- The combination of the furan-2-ylmethyl and methylsulfanyl groups on the pyrido-triazolo-pyrimidine core is unique.
- This structural uniqueness may confer distinct electronic and steric properties, leading to specific biological activities and applications.
Properties
IUPAC Name |
11-(furan-2-ylmethyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-22-14-16-13-15-7-10-11(19(13)17-14)4-5-18(12(10)20)8-9-3-2-6-21-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPAPXHOULOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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